molecular formula C11H22N2 B1465554 (3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-50-1

(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No. B1465554
CAS RN: 1072102-50-1
M. Wt: 182.31 g/mol
InChI Key: JMQDRGNCGUJLPY-HBNTYKKESA-N
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Description

(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine, abbreviated as (3S,8AR)-3-MPOHP, is an eight-membered heterocyclic compound that belongs to the pyrrolopyrazine family. It is an organic molecule that is widely used in scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP has been studied for its scientific research applications. It has been used as a model compound to study the structure-activity relationships of heterocyclic compounds and to investigate the effects of structural features on the biological activity of these compounds. Additionally, ((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP has been used to study the effects of small organic molecules on the structure and function of proteins, as well as the effects of small organic molecules on the activity of enzymes.

Mechanism of Action

The mechanism of action of ((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP is not yet fully understood. However, studies have suggested that the compound may interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it is believed that the compound may interact with proteins and enzymes through hydrophobic interactions and Van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP have not yet been fully elucidated. However, studies have suggested that the compound may be able to modulate the activity of proteins and enzymes, as well as affect the structure and function of proteins. Additionally, studies have suggested that the compound may be able to affect the expression of certain genes, as well as affect the production of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using ((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP for laboratory experiments include its low toxicity, its ease of synthesis, and its availability. Additionally, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using ((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP for laboratory experiments is its limited solubility in aqueous solutions.

Future Directions

For (((3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine)-3-MPOHP include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies are needed to investigate the effects of the compound on the structure and function of proteins, as well as the effects of the compound on the activity of enzymes. Finally, further studies are needed to investigate the effects of the compound on gene expression and protein production.

properties

IUPAC Name

(3S,8aR)-3-[(2S)-butan-2-yl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-3-9(2)11-8-13-6-4-5-10(13)7-12-11/h9-12H,3-8H2,1-2H3/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDRGNCGUJLPY-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine

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